BenchChemオンラインストアへようこそ!

Methoxy[1-(2-methoxyphenyl)ethyl]amine

Lipophilicity ADME Blood-Brain Barrier

Methoxy[1-(2-methoxyphenyl)ethyl]amine (CAS 1268256-96-7) is a synthetic small molecule belonging to the N-alkoxy-α-methylbenzylamine subclass of phenethylamines. Its structure features a chiral α-methylbenzylamine core with a 2-methoxyphenyl substituent and an N-methoxy (O-methylhydroxylamine) group, yielding the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 1268256-96-7
Cat. No. B1422509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy[1-(2-methoxyphenyl)ethyl]amine
CAS1268256-96-7
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1OC)NOC
InChIInChI=1S/C10H15NO2/c1-8(11-13-3)9-6-4-5-7-10(9)12-2/h4-8,11H,1-3H3
InChIKeyDEJLWHIEZWFOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxy[1-(2-methoxyphenyl)ethyl]amine (CAS 1268256-96-7): A Dual-Methoxy Phenethylamine Scaffold for Medicinal Chemistry and Chemical Biology


Methoxy[1-(2-methoxyphenyl)ethyl]amine (CAS 1268256-96-7) is a synthetic small molecule belonging to the N-alkoxy-α-methylbenzylamine subclass of phenethylamines. Its structure features a chiral α-methylbenzylamine core with a 2-methoxyphenyl substituent and an N-methoxy (O-methylhydroxylamine) group, yielding the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol [1]. The compound is listed in the PubChem database (CID 50995314) and is commercially available from multiple vendors as a research chemical and building block, typically at ≥95% purity . The presence of both an ortho-methoxyaryl ring and an N-methoxy moiety distinguishes this compound from simpler phenethylamine analogs, conferring distinct physicochemical properties relevant to CNS receptor-targeted drug discovery and chiral building block applications.

Why Generic Substitution of Methoxy[1-(2-methoxyphenyl)ethyl]amine with Simpler Phenethylamine Analogs Is Not Scientifically Valid


Procurement decisions that treat Methoxy[1-(2-methoxyphenyl)ethyl]amine as interchangeable with its des-methoxy (primary amine), des-α-methyl (phenethylamine), or N-methyl analogs overlook critical structural features that drive differentiated molecular properties. The N-methoxy substituent introduces an additional hydrogen bond acceptor, increases lipophilicity (XLogP3-AA = 1.7 vs. 1.2 for the primary amine analog), and adds two rotatable bonds, altering conformational flexibility and target engagement profiles [1]. In the broader N-alkoxy phenethylamine class, N-methoxybenzyl (NBOMe) modifications have been demonstrated to increase 5-HT₂A receptor binding affinity by up to two orders of magnitude compared to their unsubstituted 2C counterparts [2]. Generic substitution without verification of these property differences risks divergent pharmacological outcomes in receptor-binding or cell-based assays, undermining experimental reproducibility.

Quantitative Differentiation Evidence for Methoxy[1-(2-methoxyphenyl)ethyl]amine Against Closest Structural Analogs


Increased Lipophilicity (XLogP3-AA) of the N-Methoxy Derivative vs. Primary Amine Analog Drives Differential Membrane Permeability

The N-methoxy substitution on the target compound elevates its computed partition coefficient (XLogP3-AA = 1.7) by +0.5 log units relative to its primary amine comparator, 1-(2-methoxyphenyl)ethan-1-amine (XLogP3-AA = 1.2), as computed by PubChem [1]. This difference corresponds to an approximately 3.2-fold increase in predicted octanol-water partition coefficient, a key determinant of passive membrane permeability and potential CNS penetration. In class-level studies of phenethylamine derivatives, increasing lipophilicity via N-substitution has been correlated with enhanced blood-brain barrier permeation [2].

Lipophilicity ADME Blood-Brain Barrier Drug Design

Enhanced Hydrogen Bond Acceptor Capacity vs. Primary Amine Analog Modulates Target Binding Interactions

The target compound possesses three hydrogen bond acceptor (HBA) atoms (one methoxy oxygen on the phenyl ring, one N-methoxy oxygen, and the amine nitrogen) vs. only two HBAs for the primary amine analog 1-(2-methoxyphenyl)ethan-1-amine (two acceptors: one methoxy oxygen and one amine nitrogen) [1]. This additional acceptor capacity, contributed by the N-methoxy oxygen, provides an extra pharmacophoric feature for polar interactions with receptor residues. In the context of 5-HT₂A receptor pharmacology, an ortho-methoxybenzyl substituent at the amine nitrogen of phenethylamines has been computationally shown to engage in polar interactions that increase receptor activation potency [2].

Hydrogen Bonding Receptor Binding Pharmacophore Molecular Recognition

Molecular Topology Differences: Rotatable Bond Count and Polar Surface Area Distinguish Scaffold from Analog

The target compound exhibits a rotatable bond count (RBC) of 4 vs. 2 for the primary amine analog 1-(2-methoxyphenyl)ethan-1-amine, and a topological polar surface area (TPSA) of 30.5 Ų vs. 35.3 Ų for the comparator [1]. The +2 difference in rotatable bonds reflects the N-methoxy group and associated conformational degrees of freedom, while the -4.8 Ų TPSA reduction is attributable to the shielding of the amine nitrogen by the methoxy substituent. Both parameters are integral to oral bioavailability prediction models (e.g., Veber rules), where RBC ≤ 10 and TPSA ≤ 140 Ų are favorable; both compounds satisfy drug-likeness criteria, but the differentiated topology provides distinct conformational sampling in binding pockets [2].

Molecular Flexibility Conformational Entropy Oral Bioavailability Drug-likeness

Ortho-Methoxy Phenyl Ring Provides Differentiated Electronic Environment vs. Para-Substituted or Unsubstituted Phenyl Analogs

The target compound bears an ortho-methoxy substituent on the phenyl ring, distinguishing it from the para-methoxy analog 4-methoxyphenethylamine (CAS 55-81-2) and the unsubstituted phenyl analog methoxy(1-phenylethyl)amine (CAS 103794-57-6). Positional isomerism of methoxy groups on the phenethylamine phenyl ring has been systematically evaluated in the context of 5-HT₂A receptor activation using split-nanoluciferase functional assays, where shifts in the methoxy position from para to ortho resulted in altered Gαq-mediated signaling efficacy [1]. Specifically, for the 25H-NBOMe series, the ortho-methoxy positional isomer displayed functional activity (EC₅₀) values distinguishable from meta and para isomers, confirming that ortho-substitution is not functionally equivalent to other ring positions.

Electronic Effects Structure-Activity Relationship Aryl Substitution Serotonin Receptor

N-Methoxy Functional Group Enables Prodrug and Metabolic Derivatization Pathways Not Accessible to N-Methyl or Primary Amine Analogs

The N-methoxy (O-methylhydroxylamine) functional group in the target compound provides a unique metabolic handle: N-O bond cleavage by hepatic cytochrome P450 enzymes can release the corresponding hydroxylamine or amine, a pathway exploited in O-methyl amidoxime prodrugs such as DB844 (N-methoxy-6-{5-[4-(N-methoxyamidino)phenyl]-furan-2-yl}-nicotinamidine) for CNS trypanosomiasis [1]. In vitro metabolism studies of DB844 demonstrated sequential N-demethoxylation by CYP450 isoforms to generate the active diamidine species [2]. This N-O bond liability is absent in N-methyl (C-N bond) and primary amine analogs, meaning the target compound offers a distinct metabolic fate that can be leveraged for prodrug design or requires specific consideration in metabolic stability assays.

Prodrug Design Metabolism Amidoxime CYP450 Drug Metabolism

Best-Fit Research and Industrial Application Scenarios for Methoxy[1-(2-methoxyphenyl)ethyl]amine Based on Quantitative Evidence


CNS Drug Discovery: 5-HT₂A Receptor-Targeted Screening Libraries Requiring Enhanced Lipophilicity and Ortho-Methoxy Pharmacophore

For medicinal chemistry programs targeting serotonin 5-HT₂A receptors, the compound's XLogP3-AA of 1.7 (Δ +0.5 vs. primary amine analog) supports improved passive brain penetration potential [1]. Its ortho-methoxy substitution pattern aligns with the pharmacophoric requirements demonstrated for NBOMe-class 5-HT₂A agonists, where ortho-methoxybenzyl modifications confer high-affinity receptor binding [2]. Procurement of this scaffold is indicated for CNS-focused fragment-based or HTS library design where both ortho-methoxyaryl and N-alkoxy substitution are desired in a single building block.

Prodrug Design Feasibility Assessment: N-O Bond-Containing Scaffold for CYP450-Mediated Bioactivation Studies

The N-methoxy (O-methylhydroxylamine) group introduces an N-O bond susceptible to cytochrome P450-mediated cleavage, a property leveraged in O-methyl amidoxime prodrugs such as DB844 for CNS indications [3]. This compound serves as a simplified model system for studying N-O bond metabolic stability in hepatic microsome assays, enabling comparative studies against N-methyl and primary amine analogs that lack this metabolic liability. Researchers evaluating prodrug strategies requiring enzymatic demethoxylation can use this compound as a tractable starting scaffold.

Structure-Activity Relationship (SAR) Exploration of Conformational Flexibility and Hydrogen Bonding in Amine-Containing Ligands

With 4 rotatable bonds (Δ +2 vs. primary amine analog) and 3 H-bond acceptors (Δ +1 vs. primary amine analog), this compound provides a distinctly flexible yet polar scaffold for SAR studies [1]. Systematic comparison with constrained analogs (e.g., tetrahydroisoquinolines) or reduced-flexibility counterparts (primary amine) allows deconvolution of the contributions of conformational entropy and polar contacts to binding affinity. This scaffold is well-suited for academic and industrial medicinal chemistry groups conducting thermodynamic profiling of ligand-receptor interactions.

Chiral Building Block Supply for Asymmetric Synthesis of Bioactive Amine Derivatives

The compound contains a chiral center at the α-methylbenzylamine carbon, making it a candidate for enantioselective synthesis campaigns. As a versatile small molecule scaffold available at ≥95% purity from multiple vendors [2], it can serve as a starting material for the preparation of enantiopure N-methoxy amine derivatives via chiral resolution or asymmetric synthesis, with applications in the preparation of chiral ligands, auxiliaries, or enantiomerically enriched pharmacological probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxy[1-(2-methoxyphenyl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.